molecular formula C9H6N2O2 B1464823 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde CAS No. 1190311-90-0

1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde

Cat. No. B1464823
CAS RN: 1190311-90-0
M. Wt: 174.16 g/mol
InChI Key: JSVQERJAFBDBHS-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H6N2 . It has been studied for its potential applications in the field of cancer therapy, particularly as an inhibitor of the fibroblast growth factor receptor (FGFR) .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The design strategy involved keeping the 1H-pyrrolo[2,3-b]pyridine motif as a hinge binder and utilizing a structure-based design strategy .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine includes a pyrrole ring fused with a pyridine ring . The molecular weight is 118.1359 .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity .

Scientific Research Applications

Synthesis of Pyrazolopyridine Derivatives

1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde: serves as a key precursor in the synthesis of 1H-pyrazolo[3,4-b]pyridines . These derivatives are significant due to their structural similarity to purine bases like adenine and guanine, which are fundamental to DNA and RNA. Researchers have synthesized over 300,000 such structures, indicating the compound’s versatility in creating diverse molecular entities for further biological evaluation.

Biomedical Applications

The pyrazolopyridine derivatives synthesized from 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde have shown potential in biomedical applications . Their structural resemblance to purine bases allows them to interact with biological systems in ways that can be harnessed for therapeutic purposes, such as enzyme inhibition, receptor modulation, and gene expression regulation.

Anticancer Agents

Some derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated for their role as anticancer agents. They target the fibroblast growth factor receptors (FGFRs), which are implicated in various types of tumors . By modulating FGFR signaling pathways, these compounds offer a promising strategy for cancer therapy.

Antidiabetic Activity

Research has also explored the use of pyrrolopyridine derivatives in managing blood glucose levels. Compounds in this class have been evaluated for their efficacy in reducing blood glucose, which could be beneficial in treating conditions like type 1 diabetes, obesity-related diabetes, and cardiovascular diseases .

Antileishmanial Efficacy

The structural framework of 1H-pyrrolo[2,3-b]pyridine has been utilized to develop derivatives with antileishmanial properties. These compounds have been synthesized and assessed for their effectiveness against visceral leishmaniasis, a severe parasitic disease .

Chemical Diversity and Drug Discovery

The chemical diversity of 1H-pyrrolo[2,3-b]pyridine derivatives is vast, with applications in drug discovery. The ability to introduce various substituents at different positions on the core structure allows for the creation of a wide array of molecules with potential biological activities, making it a valuable scaffold in medicinal chemistry .

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR has promising prospects . Compound 4h, for instance, with low molecular weight, would be an appealing lead compound beneficial to subsequent optimization .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-4-6-1-2-10-9-8(6)7(5-13)3-11-9/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVQERJAFBDBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C=O)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248977
Record name 1H-Pyrrolo[2,3-b]pyridine-3,4-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde

CAS RN

1190311-90-0
Record name 1H-Pyrrolo[2,3-b]pyridine-3,4-dicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190311-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-3,4-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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